2-(4-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetic acid
Overview
Description
This compound is an aromatic ketone . It is a cell-permeable phenoxyacetic acid derivative .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H26O7 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure (C22H26O7) .Scientific Research Applications
Topical Administration in Immunogenic Keratitis
A study conducted by van Delft et al. (1991) explored the use of leukotriene D4 antagonists, including a compound similar to the one , in treating immunogenic keratitis. The topical administration to rabbit eyes showed a marked decrease in circular leukocyte infiltration, although edema and neovascularization were not affected (van Delft et al., 1991).
In Vitro and In Vivo LTB4 Receptor Antagonism
Sofia et al. (1993) synthesized analogues of this compound as leukotriene B4 (LTB4) receptor antagonists. These analogues demonstrated improved in vitro LTB4 receptor antagonism and/or in vivo activity compared to other antagonists (Sofia et al., 1993).
Solubilization and Dissolution Properties
Kararli and Gupta (1992) studied the solubilization and dissolution properties of a leukotriene-D4 antagonist structurally similar to the specified compound. The study found significant increases in solubility and the intrinsic dissolution rate in micellar solutions (Kararli & Gupta, 1992).
Role in Elaboration of Polybenzoxazine
Trejo-Machin et al. (2017) explored the use of phloretic acid, a structurally related compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research highlighted its potential in materials science applications (Trejo-Machin et al., 2017).
Preparation of Aryloxyphenoxypropionate Herbicides
Watson and Serban (1995) described a method for preparing key precursors for the synthesis of important aryloxyphenoxypropionate herbicides using a process that involves 4-hydroxyphenoxypropionates, similar in structure to the compound (Watson & Serban, 1995).
Effect on Colonic Inflammation
Fretland et al. (1989) investigated the effect of a leukotriene-B4 receptor antagonist, structurally akin to the specified compound, on acetic acid-induced colonic inflammation. The study suggested a potential role for LTB4 in colonic inflammation and the benefits of LTB4 receptor antagonists in treating inflammatory bowel disease (Fretland et al., 1989).
Future Directions
properties
IUPAC Name |
2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
Record name | L-165041 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-165041 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040745 | |
Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetic acid | |
CAS RN |
79558-09-1 | |
Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-165041 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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